1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
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Overview
Description
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that features a combination of pyrazine, piperidine, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone likely involves multiple steps, including the formation of the pyrazine, piperidine, and pyridine rings, followed by their coupling. Typical synthetic routes might include:
Formation of the pyrazine ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the piperidine ring: This might be achieved through hydrogenation of a pyridine derivative or other cyclization reactions.
Formation of the pyridine ring: This could involve condensation reactions of aldehydes or ketones with ammonia or amines.
Coupling reactions: The final step would involve coupling the different moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure hydrogenation, and other industrial-scale techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyrazine ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxypyrazine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone would depend on its specific biological target. Generally, compounds with such structures might:
Bind to specific receptors: Interacting with proteins or enzymes to modulate their activity.
Inhibit enzymes: Blocking the active site of enzymes to prevent substrate binding.
Modulate signaling pathways: Affecting cellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyridin-3-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone: Lacks the methoxypyrazine moiety.
1-(3-(Pyrazin-2-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone: Lacks the methoxy group.
1-(3-(Pyridin-3-yl)piperidin-1-yl)-2-(pyrazin-2-yl)ethanone: Different positioning of the pyrazine and pyridine rings.
Uniqueness
1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is unique due to the presence of the methoxypyrazine moiety, which may impart distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-15-10-19-11-16(20-15)24-14-5-3-7-21(12-14)17(22)8-13-4-2-6-18-9-13/h2,4,6,9-11,14H,3,5,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZYUWZKAFLCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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